2-Iodo-3-methoxybenzoic acid

概要

説明

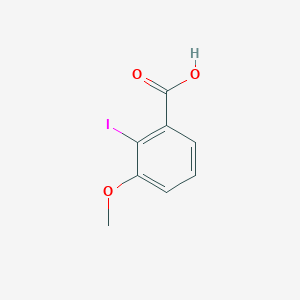

2-Iodo-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by iodine and methoxy groups, respectively

準備方法

The synthesis of 2-iodo-3-methoxybenzoic acid typically involves the iodination of 3-methoxybenzoic acid. One common method is the Sandmeyer reaction, where 3-methoxybenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the ortho position relative to the methoxy group. The reaction conditions usually involve acidic media and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

化学反応の分析

2-Iodo-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions, while the carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, which are valuable intermediates in organic synthesis .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2-Iodo-3-methoxybenzoic acid is primarily utilized as a building block in organic synthesis. It participates in several chemical reactions, including:

- Substitution Reactions : The iodine atom can be substituted with other groups, such as azides or amines, enhancing its utility in synthesizing complex molecules.

- Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions, allowing the formation of biaryl compounds that are crucial intermediates in pharmaceuticals and agrochemicals.

- Oxidation and Reduction : The methoxy group can be oxidized to a carboxylic acid, while the carboxylic acid can be reduced to an alcohol, providing pathways for diverse chemical transformations .

Biological Applications

Precursor for Bioactive Compounds

The compound serves as a precursor for synthesizing various biologically active molecules. Research indicates its potential use in developing drugs with anti-inflammatory and anticancer properties. For example, derivatives of this compound have been investigated for their efficacy against certain cancer cell lines .

Metabolic Stability and Activity

Studies have shown that methoxylated benzoic acids can be metabolized by anaerobic bacteria, leading to the formation of hydroxylated derivatives that may influence biological processes. This bioconversion process highlights the compound's potential role in microbial metabolism and environmental applications .

Industrial Applications

Use in Dyes and Pigments

In addition to its applications in pharmaceuticals, this compound is employed in the production of dyes and pigments. Its chemical properties allow it to function effectively as an intermediate in synthesizing various colorants used in textiles and coatings .

Case Study 1: Synthesis of Anti-Cancer Agents

A study explored the synthesis of novel anti-cancer agents using this compound as a starting material. The research demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's potential for further development into therapeutic agents .

Case Study 2: Environmental Biotransformation

Another investigation focused on the environmental implications of this compound. Researchers studied its biotransformation by anaerobic bacteria, revealing insights into its metabolic pathways and potential applications in bioremediation strategies. The results indicated that the compound could be effectively utilized in environmental cleanup processes due to its biodegradability .

作用機序

The mechanism of action of 2-iodo-3-methoxybenzoic acid in chemical reactions involves the activation of the iodine atom, which acts as a leaving group in substitution and coupling reactions. The methoxy group can also participate in electron-donating interactions, stabilizing reaction intermediates and facilitating the formation of desired products .

In biological systems, its mechanism of action is less well understood but is believed to involve interactions with specific enzymes and receptors, leading to various biochemical effects .

類似化合物との比較

2-Iodo-3-methoxybenzoic acid can be compared with other iodinated benzoic acids, such as 2-iodo-5-methoxybenzoic acid and 2-iodo-3-methylbenzoic acid. These compounds share similar chemical properties but differ in the position and nature of substituents on the benzene ring .

2-Iodo-5-methoxybenzoic acid: The methoxy group is at the para position relative to the iodine, which can influence its reactivity and applications.

2-Iodo-3-methylbenzoic acid: The methoxy group is replaced by a methyl group, affecting its electron-donating ability and reaction pathways.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in synthesis and research .

生物活性

2-Iodo-3-methoxybenzoic acid is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of an iodine atom and a methoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its effects in various biological assays, its mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is depicted below:

This structure includes:

- A benzoic acid core

- An iodine atom at the 2-position

- A methoxy group (-OCH₃) at the 3-position

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated benzoic acids can demonstrate significant antibacterial and antifungal properties. Specifically, derivatives like this compound may inhibit the growth of various pathogens.

- Antioxidant Properties : The presence of the methoxy group is associated with enhanced antioxidant activity, which can protect cells from oxidative stress.

- Cytotoxic Effects : Some studies suggest that this compound may exhibit cytotoxicity towards cancer cell lines, making it a potential candidate for anticancer drug development.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of halogenated benzoic acids against Vibrio harveyi and V. parahaemolyticus. The minimum inhibitory concentrations (MIC) were reported as follows:

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | 100 | 81.7 |

| Control (Untreated) | >500 | <10 |

These results indicate that this compound effectively inhibits bacterial growth, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against M-HeLa cells with an IC₅₀ value lower than that of conventional chemotherapeutics such as Sorafenib:

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| M-HeLa | 15 | Higher than Sorafenib |

| Chang Liver | >50 | - |

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells .

The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels, contributing to its protective effects against oxidative damage.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis of halogenated benzoic acids found that this compound exhibited superior antibacterial properties compared to other derivatives, particularly in inhibiting biofilm formation .

- Cancer Cell Line Analysis : Research conducted on various cancer cell lines revealed that treatment with this compound led to significant apoptosis in M-HeLa cells, reinforcing its potential as an anticancer agent .

特性

IUPAC Name |

2-iodo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHGDXKFYRUEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332489 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50627-31-1 | |

| Record name | 2-Iodo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。